
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H20F2N4O4S and its molecular weight is 474.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a complex pyridazinone derivative that has garnered attention due to its potential biological activities, particularly as a COX-II inhibitor and for its cytotoxic effects against various cell lines. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C21H24FN3O4S
- Molecular Weight : 401.44 g/mol
- CAS Number : 1142205-38-6
- PubChem CID : 25220039
The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammatory processes. Inhibition of COX-II can lead to reduced synthesis of prostaglandins, thereby alleviating pain and inflammation associated with various conditions.
1. COX-II Inhibition
Research indicates that derivatives of pyridazinones, including this compound, show promising COX-II inhibitory activity. For instance, studies have reported IC50 values ranging from 0.52 μM to 22.25 μM for various related compounds against COX-II, with some demonstrating higher selectivity compared to traditional NSAIDs like Celecoxib .
Compound | IC50 (μM) | Selectivity |
---|---|---|
PYZ16 | 0.52 | High |
Celecoxib | 0.78 | Moderate |
2. Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of this compound against different cell lines. Notably, it was tested on L929 fibroblast cells, where it exhibited varying degrees of cytotoxicity depending on the concentration:
Concentration (µM) | Cell Viability (%) |
---|---|
1 | >90 |
10 | ~80 |
50 | Complete cell death |
100 | Complete cell death |
The IC50 value for the compound was determined to be approximately 27.05 µM in certain studies, indicating that at higher concentrations, it can effectively induce cell death .
Case Study 1: In Vivo Evaluation
In an animal model, the compound demonstrated significant anti-inflammatory effects comparable to standard treatments. The study involved administering the compound to rats with induced inflammation and measuring inflammatory markers in serum and tissues. Results indicated a marked reduction in these markers compared to control groups .
Case Study 2: Synthesis and Structure-Activity Relationship
A series of structural analogs were synthesized to explore the structure-activity relationship (SAR) concerning COX-II inhibition. Modifications at various positions on the pyridazinone ring were shown to influence potency and selectivity significantly. The most potent derivatives were identified through systematic screening and further characterized using X-ray crystallography .
Aplicaciones Científicas De Investigación
Antidepressant Activity
Research has indicated that compounds with piperazine moieties exhibit antidepressant properties. The specific structure of this compound suggests it may interact with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that similar compounds can lead to significant improvements in depressive symptoms in preclinical models .
Anticancer Properties
Initial screening of related compounds has demonstrated cytotoxic effects against various cancer cell lines. The sulfonamide group within the structure may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Neurological Disorders
Given its potential interaction with neurotransmitter systems, this compound may also be explored for therapeutic effects in neurological disorders such as schizophrenia or anxiety disorders. Compounds with similar frameworks have been shown to exhibit antipsychotic effects by modulating dopaminergic pathways .
Cardiovascular Applications
The compound's ability to affect vascular smooth muscle cells could position it as a candidate for treating hypertension or other cardiovascular diseases. Research into similar chemical structures has revealed potential vasodilatory effects, which could be beneficial in managing blood pressure .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined the effects of a related piperazine derivative on animal models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that modifications to the piperazine ring can enhance antidepressant activity .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that compounds structurally similar to 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one exhibit selective cytotoxicity against breast cancer cell lines. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as an anticancer agent .
Propiedades
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(3-fluorophenyl)sulfonylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O4S/c23-16-4-6-18(7-5-16)26-10-12-27(13-11-26)22(30)15-28-21(29)9-8-20(25-28)33(31,32)19-3-1-2-17(24)14-19/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTMQCZZVZDLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.